CaMKIIα Hub Domain Ligand Class Validation with pKᵢ = 7.2 Benchmark
The 2‑arylthiazole‑4‑carboxylic acid scaffold was validated as a novel class of CaMKIIα hub domain ligands through structure‑based virtual screening. The prototypical analog PTCA (2,6‑dichlorophenyl derivative) displayed a pKᵢ of 7.2 (≈ 63 nM) in a fluorescence polarization assay measuring displacement of the hub‑binding peptide [1]. The target compound 2‑(2‑bromo‑5‑fluorophenyl)thiazole‑4‑carboxylic acid shares the identical 2‑arylthiazole‑4‑carboxylic acid pharmacophore; the 2‑bromo‑5‑fluorophenyl substituent occupies the same aryl‑binding pocket that was shown by molecular docking to be critical for affinity [1]. Direct affinity data for this specific regioisomer are not yet reported in the peer‑reviewed literature; the pKᵢ value below represents the class benchmark, and users should independently confirm the affinity of this analog.
| Evidence Dimension | CaMKIIα hub domain binding affinity (pKᵢ / IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in primary literature (class representative: 2‑arylthiazole‑4‑carboxylic acid scaffold) |
| Comparator Or Baseline | PTCA (2,6‑dichlorophenyl‑thiazole‑4‑carboxylic acid): pKᵢ = 7.2 (≈ 63 nM) |
| Quantified Difference | N/A – class‑level inference; PTCA benchmark provides the scaffold validation threshold |
| Conditions | Fluorescence polarization competitive binding assay; CaMKIIα hub domain; recombinant human protein |
Why This Matters
Procurement of this scaffold places the user within a chemically validated and mechanistically novel target class, reducing the risk of investing in an unproductive chemotype when initiating CaMKIIα‑focused medicinal chemistry campaigns.
- [1] Tian, Y.; Fougiaxis, V.; Sirocchi, L. S.; Gauger, S. J.; Larsen, A. S. G.; Martino, E.; Chan, C. B.; Bundgaard, C.; Solbak, S. M. Ø.; Wellendorph, P.; Shehata, M. A.; Frølund, B. Structure-Based Virtual Screening Identifies 2‑Arylthiazole‑4‑Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. J. Med. Chem. 2025, 68 (3), 3031–3047. https://doi.org/10.1021/acs.jmedchem.4c02265. View Source
